molecular formula C9H8N2O B14625613 3-Methyl-1-nitroso-1H-indole CAS No. 58567-91-2

3-Methyl-1-nitroso-1H-indole

Cat. No.: B14625613
CAS No.: 58567-91-2
M. Wt: 160.17 g/mol
InChI Key: UXTLWKNWGYYBDI-UHFFFAOYSA-N
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Description

3-Methyl-1-nitroso-1H-indole is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a nitroso group attached to the nitrogen atom of the indole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-nitroso-1H-indole typically involves the nitration of 3-methylindole. One common method is the reaction of 3-methylindole with nitrosyl chloride (NOCl) in an acidic medium. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired nitroso compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-nitroso-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation (H2/Pd)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed

    Oxidation: 3-Methyl-1-nitro-1H-indole

    Reduction: 3-Methyl-1-amino-1H-indole

    Substitution: Various halogenated or nitrated derivatives of this compound

Scientific Research Applications

3-Methyl-1-nitroso-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-nitroso-1H-indole involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound’s reactivity with cellular components can result in the modulation of signaling pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-nitrosoindoline
  • 2-Methyl-1-nitroso-2,3-dihydro-1H-indole
  • 1-Nitroso-2-methylindoline

Uniqueness

3-Methyl-1-nitroso-1H-indole is unique due to its specific substitution pattern and the presence of the nitroso group This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

CAS No.

58567-91-2

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-methyl-1-nitrosoindole

InChI

InChI=1S/C9H8N2O/c1-7-6-11(10-12)9-5-3-2-4-8(7)9/h2-6H,1H3

InChI Key

UXTLWKNWGYYBDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=CC=CC=C12)N=O

Origin of Product

United States

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